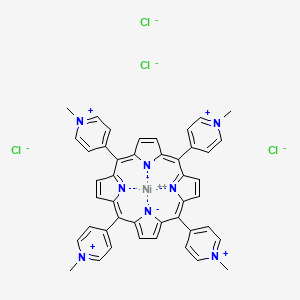
3-Fluoro-4,6-diiodo-2-methyl-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4,6-diiodo-2-methyl-phenylamine is a chemical compound with the molecular formula C7H6FI2N. It is a white solid with a molecular weight of 376.94 g/mol. This compound is known for its unique structural features, including the presence of fluorine, iodine, and a methyl group on the phenyl ring, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4,6-diiodo-2-methyl-phenylamine typically involves the iodination and fluorination of 2-methyl-aniline. The reaction conditions include the use of iodine and a fluorinating agent under controlled temperatures and pressures to ensure the selective introduction of iodine and fluorine atoms onto the phenyl ring.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that involves the careful control of reaction parameters to achieve high yields and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-4,6-diiodo-2-methyl-phenylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of aniline derivatives.
Substitution: Substitution reactions can produce various substituted phenylamine derivatives.
Applications De Recherche Scientifique
3-Fluoro-4,6-diiodo-2-methyl-phenylamine has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in the study of biological systems, particularly in the investigation of iodine and fluorine-containing compounds.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-Fluoro-4,6-diiodo-2-methyl-phenylamine exerts its effects involves its interaction with molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound's binding affinity and reactivity, leading to specific biological effects. The exact mechanism may vary depending on the application and the specific biological system involved.
Comparaison Avec Des Composés Similaires
3-Fluoro-4,6-diiodo-2-methyl-phenylamine is unique due to its combination of fluorine and iodine atoms on the phenyl ring. Similar compounds include:
4-Iodo-2-methyl-aniline: Lacks the fluorine atom.
3-Fluoro-2-methyl-aniline: Lacks the iodine atoms.
2,6-Diiodo-3-fluoro-aniline: Different position of iodine atoms.
Propriétés
IUPAC Name |
3-fluoro-4,6-diiodo-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FI2N/c1-3-6(8)4(9)2-5(10)7(3)11/h2H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHOGDMMBDIPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)I)I)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FI2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![potassium;trifluoro-[(E)-2-trimethylsilylethenyl]boranuide](/img/structure/B8133576.png)


![(1beta,4beta)-N-(2-Hydroxyethyl)-7-oxabicyclo[2.2.1]hepta-5-ene-2,3-dicarbimide](/img/structure/B8133592.png)
![2,3,4,7-tetrahydro-1H-furo[3,4-b]pyridin-5-one](/img/structure/B8133598.png)




![3-Chloro-6-hydroxy-7-methyl-[1,5]naphthyridine-4-carboxylic acid](/img/structure/B8133635.png)


![(1S,4R)-3-[(3,4-dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B8133670.png)
